molecular formula C20H26O3 B10796151 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone

Cat. No.: B10796151
M. Wt: 314.4 g/mol
InChI Key: ICDBBXTXPHUQSO-UHFFFAOYSA-N
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Description

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the class of dibenzopyrones, which are characterized by a fused ring system containing oxygen atoms. Its molecular formula is C20H26O3, and it has a molecular weight of 314.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
  • 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-

Uniqueness: 1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone is unique due to its specific substitution pattern and the presence of both hydroxy and hexyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

1-Hydroxy-3-n-hexyl-9-methyl-7,8,9,10-tetrahydro-6-dibenzopyrone, also known as Parahexyl, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C20H26O3C_{20}H_{26}O_3, with a molecular weight of approximately 314.43 g/mol. The structure features a dibenzopyrone core, which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC20H26O3
Molecular Weight314.43 g/mol
InChIKeyICDBBXTXPHUQSO-UHFFFAOYSA-N
SpectraBase Compound IDGEvdPfQ2Y12

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research:

1. Cannabinoid-like Effects

Research indicates that Parahexyl has cannabinoid-like properties. It interacts with cannabinoid receptors in a manner similar to THC (tetrahydrocannabinol), suggesting potential applications in pain relief and neuroprotection.

2. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications for aging and chronic diseases.

3. Antimicrobial Properties

Preliminary studies suggest that Parahexyl exhibits antimicrobial effects against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of Parahexyl:

  • Study on Cannabinoid Receptor Activation :
    • A study demonstrated that Parahexyl activates CB1 and CB2 receptors in vitro, leading to increased intracellular calcium levels and neurotransmitter release.
    • Findings : The compound showed a dose-dependent response similar to known cannabinoids.
  • Antioxidant Efficacy Assessment :
    • Research evaluated the antioxidant capacity of Parahexyl using DPPH and ABTS assays.
    • Results : The compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Activity Evaluation :
    • A study assessed the antimicrobial effects of Parahexyl against various pathogens including E. coli and S. aureus.
    • Outcomes : The compound displayed notable inhibition zones, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-4-5-6-7-14-11-17(21)19-16-10-13(2)8-9-15(16)20(22)23-18(19)12-14/h11-13,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBBXTXPHUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(=O)OC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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